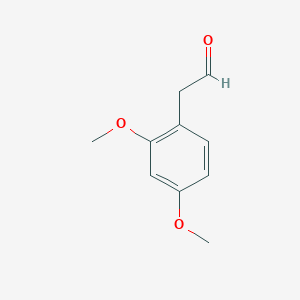
2-(2,4-Dimethoxyphenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethoxyphenyl)acetaldehyde is an organic compound with the molecular formula C10H12O3. It is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to an acetaldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethoxyphenyl)acetaldehyde typically involves the reaction of 2,4-dimethoxybenzene with an appropriate aldehyde precursor under controlled conditions. One common method includes the use of a Grignard reagent, where 2,4-dimethoxybenzene is reacted with a formylating agent to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dimethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions
Major Products Formed:
Oxidation: 2-(2,4-Dimethoxyphenyl)acetic acid.
Reduction: 2-(2,4-Dimethoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)acetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy groups may influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- 2-(3,4-Dimethoxyphenyl)acetaldehyde
- 2-(2,5-Dimethoxyphenyl)acetaldehyde
- 2-(3,5-Dimethoxyphenyl)acetaldehyde
Comparison: While these compounds share a similar core structure, the position of the methoxy groups can significantly influence their chemical properties and reactivity. For example, 2-(3,4-Dimethoxyphenyl)acetaldehyde may exhibit different reactivity patterns in substitution reactions compared to 2-(2,4-Dimethoxyphenyl)acetaldehyde .
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C10H12O3/c1-12-9-4-3-8(5-6-11)10(7-9)13-2/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
GSPXHJJQZSQXNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


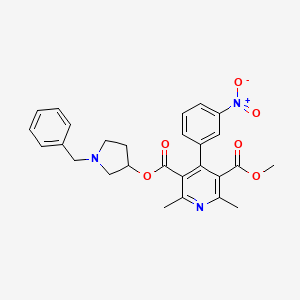
![ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate](/img/structure/B15125488.png)
![3-[4-[2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]butanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B15125493.png)
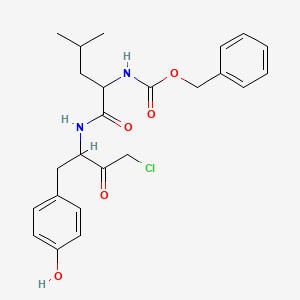
![(5e)-5-{[4-(Dimethylamino)phenyl]imino}furan-2(5h)-one](/img/structure/B15125505.png)
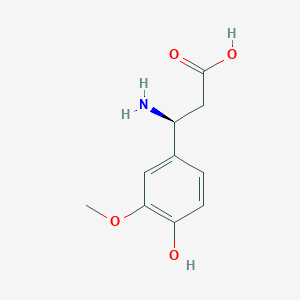
![benzyl N-[3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate](/img/structure/B15125517.png)
![methyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15125519.png)
![[3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B15125526.png)

![(15,16-Dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B15125576.png)
![3-[4-[2-[4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-2-oxo-1H-pyridin-3-yl]-7-methyl-3H-benzimidazol-5-yl]piperazin-1-yl]propanenitrile](/img/structure/B15125580.png)
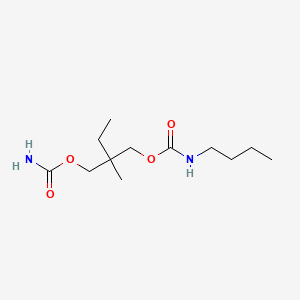
![Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B15125594.png)
